molecular formula C7H4BrF4N B1276732 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline CAS No. 875664-27-0

2-Bromo-4-fluoro-6-(trifluoromethyl)aniline

Cat. No. B1276732
M. Wt: 258.01 g/mol
InChI Key: OTYCOVZULSPPPW-UHFFFAOYSA-N
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Description

The compound 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline is a fluorinated aniline derivative that is of interest due to its potential use in the synthesis of functional molecules. The presence of bromo, fluoro, and trifluoromethyl groups in the molecule suggests that it could serve as a versatile intermediate in organic synthesis, particularly in the creation of agrochemicals and pharmaceuticals.

Synthesis Analysis

The synthesis of related fluorinated aniline derivatives has been demonstrated in several studies. For instance, a method for preparing 2-bromo-1,1,2,2-tetrafluoroethyl arenes using commercially available anilines has been developed, which could potentially be adapted for the synthesis of 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline . Additionally, the radiosynthesis of 2-amino-5-[18F]fluoropyridines via a palladium-catalyzed amination sequence indicates the feasibility of introducing fluorine-18 into similar structures, which could be relevant for the synthesis of radiolabeled compounds for medical imaging .

Molecular Structure Analysis

While the specific molecular structure of 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline is not directly discussed, related compounds have been characterized. For example, the crystal structure of 4-Bromo-N-[4-(dimethylamino)benzylidene]aniline has been determined, providing insights into the structural aspects of brominated aniline derivatives . This information could be extrapolated to predict the molecular geometry and potential reactivity of 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline.

Chemical Reactions Analysis

The chemical reactivity of brominated and fluorinated anilines is well-documented, with these compounds participating in various organic transformations. The facile synthesis of all-para-brominated oligo(N-phenyl-m-aniline)s and their ability to be oxidized into high-spin cationic states suggests that brominated anilines can undergo redox reactions and potentially form stable cationic species . This property might be relevant when considering the chemical reactions of 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline can be inferred from related compounds. For instance, the synthesis of 2,6-dibromo-4-trifluoromethoxy aniline under optimal conditions indicates that bromination reactions can be highly efficient and yield products with high purity . The transformation of chlorosulfonyl groups to fluorosulfonyl groups in aniline derivatives also highlights the reactivity of these molecules towards nucleophilic substitution reactions . These studies provide a foundation for understanding the behavior of 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline in various chemical contexts.

Scientific Research Applications

  • Synthesis of Trifluoromethylpyridines

    • Field : Organic Chemistry
    • Summary : Trifluoromethylpyridines (TFMP) and its derivatives, which include 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
    • Methods : The specific methods of synthesis and application are not detailed in the source .
    • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
  • Mechanism of Action in Cancer Cells or Bacteria

    • Field : Biomedical Research
    • Summary : 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline is studied for its mechanism of action in cancer cells or bacteria.
    • Methods : The specific methods of application or experimental procedures are not detailed in the source.
    • Results : The outcomes of these studies are not provided in the source.
  • Preparation of 2,5-dibromo-(trifluoromethyl)benzene and 5-bromo-2-iodo-(trifluoromethyl)benzene

    • Field : Organic Chemistry
    • Summary : 4-Bromo-2-(trifluoromethyl)aniline has been used in the preparation of 2,5-dibromo-(trifluoromethyl)benzene and 5-bromo-2-iodo-(trifluoromethyl)benzene .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of these preparations are not provided in the source .
  • Synthesis of Bicyclic Heterocycles

    • Field : Organic Chemistry
    • Summary : The ortho-substituted fluorine in 2-fluoro-4-(trifluoromethyl)aniline can perform nucleophilic aromatic substitution, making it an excellent precursor for bicyclic heterocycles, such as quinoxalines and quinoline, as well as tricyclic heterocycles such as benzoimidazotriazines, phenazines and phenoxazines .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of these preparations are not provided in the source .
  • Preparation of Ocfentanil Derivatives

    • Field : Pharmaceutical Research
    • Summary : 2-Fluoro-4-(trifluoromethyl)aniline can be used as a building block for ocfentanil derivatives as an analgesic .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of these preparations are not provided in the source .
  • Preparation of AUY954

    • Field : Biomedical Research
    • Summary : 4-Bromo-3-(trifluoromethyl)aniline has been used in the preparation of AUY954, a low nanomolar, monoselective agonist of the sphingosine-1-phosphate receptor .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of these preparations are not provided in the source .
  • Synthesis of Trifluoromethylbenzenes

    • Field : Organic Chemistry
    • Summary : 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline is used in the synthesis of trifluoromethylbenzenes .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of these preparations are not provided in the source .
  • Research Chemical

    • Field : Chemical Research
    • Summary : 2-Bromo-6-fluoro-4-(trifluoromethyl)aniline is a useful research chemical .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of these preparations are not provided in the source .

Safety And Hazards

“2-Bromo-4-fluoro-6-(trifluoromethyl)aniline” is toxic in contact with skin, harmful if swallowed or inhaled, and causes skin and eye irritation . It may also cause respiratory irritation .

properties

IUPAC Name

2-bromo-4-fluoro-6-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF4N/c8-5-2-3(9)1-4(6(5)13)7(10,11)12/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYCOVZULSPPPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426945
Record name 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-fluoro-6-(trifluoromethyl)aniline

CAS RN

875664-27-0
Record name 2-Bromo-4-fluoro-6-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 875664-27-0
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